3-Bromo-2,6-difluorobenzenethiol is an organosulfur compound with the molecular formula C6H3BrF2S. It features a benzene ring substituted with bromine and fluorine atoms, as well as a thiol group (-SH). This compound is significant in organic synthesis and biological research due to its unique structural properties and reactivity. The presence of both halogens and a thiol group allows for diverse chemical transformations, making it valuable in various scientific applications.
3-Bromo-2,6-difluorobenzenethiol is classified under organosulfur compounds and halogenated aromatic compounds. It is also categorized based on its functional groups, including thiols and haloalkanes.
The synthesis of 3-Bromo-2,6-difluorobenzenethiol typically involves several methods:
The molecular structure of 3-Bromo-2,6-difluorobenzenethiol can be represented as follows:
InChI=1S/C6H3BrF2S/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H
C1=CC(=C(C(=C1)F)Br)F
This structure indicates a benzene ring with substituents at the 3 (bromine), 2 (fluorine), and 6 (fluorine) positions relative to the thiol group at position 1.
3-Bromo-2,6-difluorobenzenethiol engages in several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action of 3-Bromo-2,6-difluorobenzenethiol primarily involves its thiol group interacting with biological targets:
The compound is classified as flammable and may cause skin and eye irritation upon contact .
CAS No.:
CAS No.:
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 4461-52-3